Comparative Carbon Flux Partitioning: Fructose vs. Glucose via 13C-MFA
In a head-to-head comparison of central carbon metabolism in lactic acid bacteria, the substitution of a 13C-labeled glucose tracer with a 13C-labeled fructose tracer revealed drastically different intracellular carbon flux distributions [1]. When glucose was the carbon source, the pentose phosphate pathway (PPP) flux accounted for 62.0% of the total substrate uptake flux. In contrast, when fructose was supplied, the flux through the PPP was markedly decreased, constituting only 14.4% of the uptake flux [1]. This quantitative difference demonstrates that metabolic models parameterized with glucose tracer data are not transferable to fructose metabolism, directly justifying the procurement of a fructose-specific tracer for studies involving fructose as the primary carbon source.
| Evidence Dimension | Pentose Phosphate Pathway (PPP) flux as % of substrate uptake |
|---|---|
| Target Compound Data | 14.4% (using fructose as carbon source) |
| Comparator Or Baseline | 62.0% (using glucose as carbon source) |
| Quantified Difference | 77% reduction in relative PPP flux when using fructose versus glucose |
| Conditions | Simulated cocoa pulp fermentation with lactic acid bacteria, quantified by 13C-MFA and GC-MS. |
Why This Matters
This flux disparity confirms that a 13C-glucose tracer cannot proxy for a 13C-fructose tracer in metabolic studies, making D-Fructose-13C2 essential for accurate flux determination in fructose-metabolizing systems.
- [1] Adler P, Bolten CJ, Dohnt K, Hansen CE, Wittmann C. Core fluxome and metafluxome of lactic acid bacteria under simulated cocoa pulp fermentation conditions. Applied and Environmental Microbiology. 2013;79(18):5670-5681. doi:10.1128/AEM.01483-13 View Source
